molecular formula C8H13O5- B15168899 4-Butoxy-3-hydroxy-4-oxobutanoate CAS No. 651327-71-8

4-Butoxy-3-hydroxy-4-oxobutanoate

Cat. No.: B15168899
CAS No.: 651327-71-8
M. Wt: 189.19 g/mol
InChI Key: LIEWIHQESDHHTI-UHFFFAOYSA-M
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Description

4-Butoxy-3-hydroxy-4-oxobutanoate is an organic compound with the molecular formula C8H14O5. It is a derivative of butanoic acid and contains functional groups such as a butoxy group, a hydroxy group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-hydroxy-4-oxobutanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-4-oxobutanoic acid with butanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-hydroxy-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-butoxy-3-oxobutanoic acid or 4-butoxy-3-hydroxybutanoic acid.

    Reduction: Formation of 4-butoxy-3-hydroxybutanol.

    Substitution: Formation of various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

4-Butoxy-3-hydroxy-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-hydroxy-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-oxobutanoic acid: Similar structure but lacks the butoxy group.

    4-Butoxybutanoic acid: Similar structure but lacks the keto group.

    3-Hydroxybutanoic acid: Similar structure but lacks both the butoxy and keto groups.

Uniqueness

4-Butoxy-3-hydroxy-4-oxobutanoate is unique due to the presence of both a butoxy group and a keto group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

651327-71-8

Molecular Formula

C8H13O5-

Molecular Weight

189.19 g/mol

IUPAC Name

4-butoxy-3-hydroxy-4-oxobutanoate

InChI

InChI=1S/C8H14O5/c1-2-3-4-13-8(12)6(9)5-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)/p-1

InChI Key

LIEWIHQESDHHTI-UHFFFAOYSA-M

Canonical SMILES

CCCCOC(=O)C(CC(=O)[O-])O

Origin of Product

United States

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